

A Spectroscopic Showdown: Unveiling the Structural Nuances of Butan-1-amine Derivatives

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Compound of Interest

Compound Name: 4,4-Diethoxy-N-methylbutan-1-amine

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A detailed comparative analysis of butan-1-amine and its N-alkylated derivatives using fundamental spectroscopic techniques—Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)—is presented. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven comparison of the spectroscopic signatures of these foundational aliphatic amines, facilitating their identification and characterization in various chemical contexts.

The substitution on the nitrogen atom, from a primary to a tertiary amine, induces distinct and predictable changes in the spectroscopic data. These shifts, meticulously cataloged in the subsequent tables, offer a reliable framework for structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ^1H NMR, and ^{13}C NMR spectroscopy for butan-1-amine, N-methylbutan-1-amine, N-ethylbutan-1-amine, and N,N-dimethylbutan-1-amine.

Infrared (IR) Spectroscopy Data

Compound	N-H Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	N-H Bend (cm ⁻¹)
Butan-1-amine	3370, 3290 (two bands)[1]	~1000-1250[2]	~1550-1650[2]
N-Methylbutan-1-amine	~3300-3500 (one band)	~1000-1250[2]	Not prominent
N-Ethylbutan-1-amine	~3300-3500 (one band)	~1000-1250[2]	Not prominent
N,N-Dimethylbutan-1-amine	Absent	~1000-1250[2]	Absent

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	δ (ppm) for -CH ₂ -N-	δ (ppm) for N-H	δ (ppm) for N-CH ₃ /N-CH ₂ -	δ (ppm) for Butyl Chain
Butan-1-amine	~2.68	~1.77 (broad s)	N/A	~1.43 (quintet), ~1.33 (sextet), ~0.92 (t)
N-Methylbutan-1-amine	~2.55 (t)	Variable (broad s)	~2.42 (s)	~1.45 (quintet), ~1.33 (sextet), ~0.91 (t)
N-Ethylbutan-1-amine	~2.58 (t)	Variable (broad s)	~2.60 (q), ~1.08 (t)	~1.45 (quintet), ~1.35 (sextet), ~0.91 (t)
N,N-Dimethylbutan-1-amine	~2.22 (t)[3]	Absent	~2.21 (s)[3]	~1.43 (quintet) [3], ~1.31 (sextet)[3], ~0.92 (t)[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	δ (ppm) for -CH ₂ -N-	δ (ppm) for N-CH ₃ /N-CH ₂ -	δ (ppm) for Butyl Chain
Butan-1-amine	~42.3	N/A	~36.5, ~20.3, ~14.0
N-Methylbutan-1-amine	~51.8	~36.5	~32.1, ~20.6, ~14.1
N-Ethylbutan-1-amine	~49.9	~44.5, ~15.5	~32.3, ~20.7, ~14.1
N,N-Dimethylbutan-1-amine	~59.3	~45.5	~29.4, ~20.7, ~14.1

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small drop of the neat liquid amine sample directly onto the center of the ATR crystal.
- Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

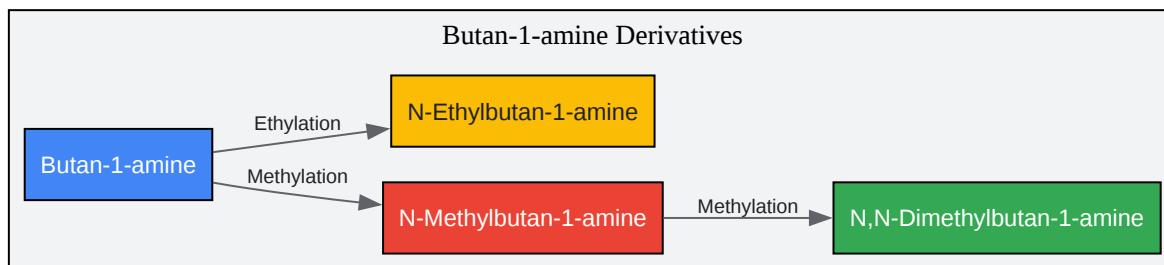
Methodology:

- Sample Preparation: Dissolve approximately 5-20 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

- Process and reference the spectrum similarly to the ^1H spectrum (e.g., CDCl_3 at 77.16 ppm).

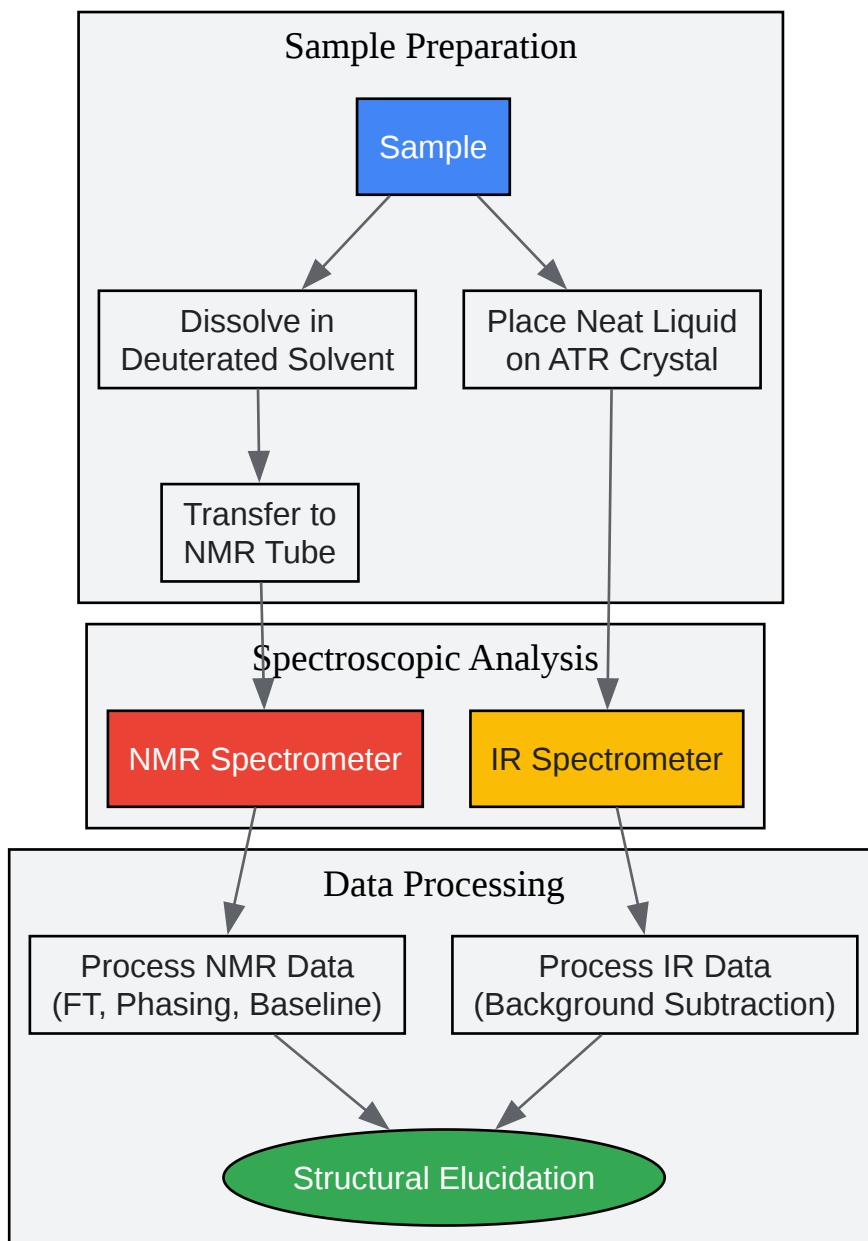
Visualized Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the structural relationships between the butan-1-amine derivatives and a typical experimental workflow for their spectroscopic analysis.



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Caption: Structural relationship of butan-1-amine derivatives.



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Caption: General workflow for spectroscopic analysis.

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